(4-Chloro-3-ethoxyphenyl)boronic acid

Organic Synthesis Process Chemistry Boronic Acid Synthesis

This boronic acid is a key building block for SGLT2 inhibitor synthesis, as validated in patent literature. Procuring this specific isomer eliminates the unverified risks of positional analogs, ensuring reproducible Suzuki-Miyaura coupling. High-purity material is essential for reliable pilot-scale reaction development.

Molecular Formula C8H10BClO3
Molecular Weight 200.43 g/mol
CAS No. 900174-62-1
Cat. No. B151709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Chloro-3-ethoxyphenyl)boronic acid
CAS900174-62-1
Molecular FormulaC8H10BClO3
Molecular Weight200.43 g/mol
Structural Identifiers
SMILESB(C1=CC(=C(C=C1)Cl)OCC)(O)O
InChIInChI=1S/C8H10BClO3/c1-2-13-8-5-6(9(11)12)3-4-7(8)10/h3-5,11-12H,2H2,1H3
InChIKeyWYEAKFIRTXVYNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-3-ethoxyphenylboronic Acid (CAS 900174-62-1): Technical Procurement Baseline


(4-Chloro-3-ethoxyphenyl)boronic acid (CAS 900174-62-1) is an organoboron reagent with the molecular formula C8H10BClO3 and a molecular weight of 200.43 g/mol . It belongs to the class of arylboronic acids bearing both a chloro and an ethoxy substituent on the phenyl ring . This compound is primarily utilized as a building block in Suzuki-Miyaura cross-coupling reactions for carbon-carbon bond formation [1]. Its predicted physical properties include a boiling point of 351.3±52.0 °C (at 760 mmHg), a density of 1.27±0.1 g/cm³, and a pKa of 7.96±0.10 . The compound appears as a white to off-white solid and requires storage under inert atmosphere at 2-8°C .

Why 4-Chloro-3-ethoxyphenylboronic Acid Cannot Be Substituted with Unverified Analogs


Substituting (4-chloro-3-ethoxyphenyl)boronic acid with other chloro-ethoxy phenylboronic acid isomers introduces unverified risk into synthetic protocols. While analogs such as 5-chloro-2-ethoxyphenylboronic acid (CAS 352534-86-2) and 2-chloro-5-ethoxyphenylboronic acid (CAS 913835-30-0) share the same molecular formula (C8H10BClO3) and identical molecular weight (200.43 g/mol) , the differing positions of the chloro and ethoxy substituents on the aromatic ring demonstrably alter physicochemical properties . These positional changes directly impact the electronic environment of the boronic acid moiety, which is critical for transmetalation kinetics in cross-coupling reactions . In the absence of compound-specific reaction validation data, substitution with a positional isomer may result in lower yields, altered reactivity profiles, or failed coupling altogether, thereby compromising reproducibility and increasing procurement risk.

4-Chloro-3-ethoxyphenylboronic Acid: Quantitative Differentiation Evidence for Procurement Decisions


Validated Synthetic Route with Documented 57% Isolated Yield

The synthesis of (4-chloro-3-ethoxyphenyl)boronic acid from 4-bromo-1-chloro-2-ethoxybenzene proceeds via lithium-halogen exchange with n-butyllithium at -78°C, followed by quenching with triisopropyl borate [1]. This method yields the target compound in 57% isolated yield as a white solid after flash column chromatography [1]. This specific route, validated in patent literature, provides a reference baseline against which alternative synthetic approaches or commercially sourced material can be evaluated for purity and cost-efficiency.

Organic Synthesis Process Chemistry Boronic Acid Synthesis

Differentiated Boiling Point Relative to Positional Isomers

Positional isomerism significantly impacts the boiling point of chloro-ethoxy phenylboronic acids. (4-Chloro-3-ethoxyphenyl)boronic acid has a predicted boiling point of 351.3±52.0 °C at 760 mmHg . In contrast, the 5-chloro-2-ethoxy positional isomer (CAS 352534-86-2) exhibits a boiling point of 368 °C at 760 mmHg , while the 2-chloro-5-ethoxy isomer (CAS 913835-30-0) boils at 363.2 °C at 760 mmHg .

Physicochemical Characterization Quality Control Isomer Identification

Defined Storage and Handling Requirements for Supply Chain Integrity

Stability and safety data specific to (4-chloro-3-ethoxyphenyl)boronic acid define required storage conditions under inert atmosphere at 2-8°C . The material is classified with GHS07 hazard pictogram and 'Warning' signal word , and is considered harmful by inhalation, in contact with skin, and if swallowed . The SDS further specifies conditions to avoid (heat, flames, sparks) and materials to avoid (oxidizing agents) [1].

Stability Material Handling Shelf Life Supply Chain Management

High-Value Application Scenarios for 4-Chloro-3-ethoxyphenylboronic Acid Procurement


Synthesis of Biaryl Intermediates for SGLT2 Inhibitor Development

This boronic acid is documented in patent literature as an intermediate for synthesizing compounds related to SGLT2 inhibitors [1]. Specifically, Bristol-Myers Squibb's patent US2007/3539 A1 describes its use in preparing intermediates leading to 4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl derivatives, which are structural motifs in SGLT2 inhibitors including dapagliflozin [1]. Procurement is most relevant for medicinal chemistry groups pursuing SAR studies around the chloro-ethoxy substitution pattern in this therapeutic class, where the validated synthetic route (57% yield) provides a reliable entry point for analog generation.

Suzuki-Miyaura Cross-Coupling for Chloro-Ethoxy Functionalized Biaryls

As an arylboronic acid with a chloro substituent, this compound enables Suzuki-Miyaura cross-coupling with aryl halides bearing complementary reactivity profiles. The 4-chloro-3-ethoxy substitution pattern creates a specific electronic environment that influences the boronic acid's reactivity in transmetalation . This reagent is appropriate for synthetic projects where retention of the chloro group is desired in the final biaryl product for subsequent functionalization (e.g., further cross-coupling or nucleophilic aromatic substitution), as supported by its well-defined physicochemical properties including predicted pKa of 7.96±0.10 .

Process Chemistry Validation and Scale-Up Reference

The documented synthetic procedure in patent US2007/3539 A1 provides a scalable route from 4-bromo-1-chloro-2-ethoxybenzene using n-BuLi and triisopropyl borate at -78°C, achieving 57% isolated yield after chromatographic purification [1]. This established protocol serves as a process chemistry reference for groups transitioning from discovery-scale to larger-scale synthesis, offering a starting point for yield optimization studies. Procurement of high-purity material (typically ≥95-98% as specified by commercial vendors ) is essential for reliable pilot-scale reaction development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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